![molecular formula C15H18ClN3O4 B1429496 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1379811-23-0](/img/structure/B1429496.png)
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide
説明
“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H18ClN3O4 and a molecular weight of 339.77 . It is also known by the English alias "2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo-" .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, “2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide” was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . The synthesis involved a ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a chloroacetyl group and a 4-methoxyphenylacetamide group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 687.2±55.0 °C, and its predicted density is 1.331±0.06 g/cm3 . The predicted pKa is 13.80±0.40 .科学的研究の応用
Pharmacogenetics and Drug Metabolism
Studies have highlighted the importance of understanding the metabolism of drugs like paracetamol (acetaminophen), which shares a functional moiety similar to acetamide derivatives. The metabolism involves multiple pathways including glucuronidation, sulfation, oxidation, and deacetylation, with significant implications for drug safety and efficacy. Research has shown that genetic differences can influence the metabolism of such compounds, affecting their therapeutic and toxic effects (Li-zi Zhao & G. Pickering, 2011).
Environmental Monitoring and Toxicology
Another area of application for chemical compounds is in the monitoring and assessment of environmental pollutants. Studies on the herbicide 2,4-D highlight the importance of understanding chemical toxicology and environmental impact. Such research can inform the development of strategies for managing and mitigating the effects of chemical compounds on ecosystems (Natana Raquel Zuanazzi et al., 2020).
Advanced Oxidation Processes
The degradation of pharmaceutical compounds like acetaminophen in water through advanced oxidation processes (AOPs) is a critical area of environmental chemistry. Research focuses on understanding the kinetics, mechanisms, and by-products of AOPs to enhance the removal of recalcitrant compounds from water sources, improving environmental protection and water quality (Mohammad Qutob et al., 2022).
Chemical Synthesis and Drug Development
The synthesis and pharmacological activities of compounds like piracetam, which shares a structural relation to acetamide derivatives, demonstrate the process of drug development from chemical synthesis to application in treating central nervous system disorders. Such research underpins the development of new therapeutic agents and enhances our understanding of drug mechanisms (Nidhi Dhama et al., 2021).
特性
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-23-11-4-2-10(3-5-11)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTHQTFCXBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160086 | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
CAS RN |
1379811-23-0 | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




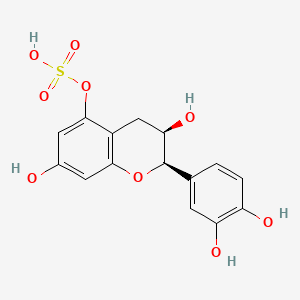




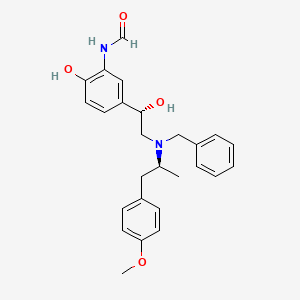
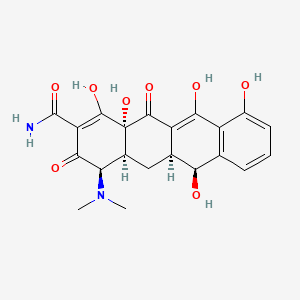
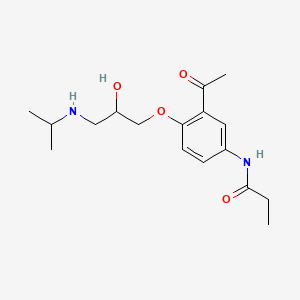
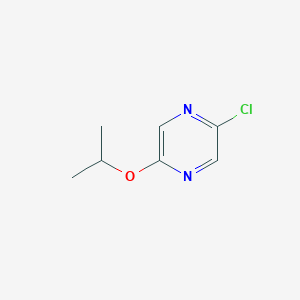



![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)